(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
Description
The compound (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a heterocyclic organic molecule featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked via a piperazine ring to a 3,5-dimethylphenyl methanone moiety.
Properties
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-10-15(2)12-17(11-14)19(26)24-6-8-25(9-7-24)20-21-16(3)13-18(22-20)23(4)5/h10-13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBOEIVGDVQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound finds extensive application in scientific research due to its versatile chemical nature:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a molecular probe in studying enzyme functions and binding sites.
Medicine: : Investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: : Employed in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The compound exerts its effects through multiple pathways. Its ability to interact with biological targets, particularly enzymes and receptors, is facilitated by the presence of the dimethylamino and pyrimidine functionalities. These groups enable the compound to mimic natural substrates, thereby modulating biological pathways and exerting pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Structural Differences: Replaces the pyrimidin-2-yl group with a pyrazolo[3,4-d]pyrimidin-4-ylamino moiety and substitutes the dimethylphenyl methanone with a dimethylpyrazole group. Functional Implications: The pyrazole-pyrimidine hybrid in this analogue exhibits potent kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs), due to enhanced π-π stacking with ATP-binding pockets . In contrast, the dimethylamino group in the target compound may favor interactions with polar residues in enzymatic sites. Pharmacological Screening: This analogue demonstrated IC₅₀ values of 0.8–2.4 µM against cancer cell lines, suggesting superior cytotoxicity compared to simpler pyrimidine derivatives .
MFR-a and Methylofuran Cofactors Structural Differences: MFR-a contains a formylated furanose backbone with glutamic acid linkages, distinct from the pyrimidine-piperazine scaffold of the target compound . Functional Implications: MFR-a acts as a cofactor in microbial one-carbon metabolism, highlighting the divergent biological roles of structurally dissimilar compounds. The target compound’s rigidity and aromaticity may limit its utility in redox-driven processes but enhance receptor affinity.
Quantitative Similarity Analysis
Using chemoinformatic similarity coefficients (e.g., Tanimoto index), the target compound shares <30% structural overlap with pyrazole-pyrimidine hybrids (e.g., the analogue in ) due to differences in core heterocycles and substituents . However, both compounds exhibit moderate similarity in hydrophobic and hydrogen-bonding properties, suggesting overlapping pharmacophoric features .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Structural Optimization: The target compound’s piperazine linker may improve metabolic stability compared to methylofuran’s labile furanose structure .
- Similarity Metrics : While Tanimoto coefficients are widely used, they may undervalue 3D conformational similarities critical for target binding .
Biological Activity
The compound (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone , also known by its CAS number 2742063-25-6, is a complex organic molecule that has garnered significant interest in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H32N6O2 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2742063-25-6 |
Structure
The structure of the compound features a piperazine ring substituted with a dimethylamino group and a pyrimidine moiety, linked to a phenyl ketone. This structural complexity suggests multiple points of interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, studies involving similar piperazine-containing compounds have demonstrated significant cytotoxic effects against various tumor cell lines. A notable study reported that certain derivatives showed high inhibition rates against cancer cell lines such as PC-3 and others through mechanisms involving tyrosine kinase inhibition .
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression, including c-Met and PDGFR. This inhibition is crucial for blocking signaling pathways that promote tumor growth .
- Receptor Binding : The dimethylamino group may facilitate binding to various receptors, potentially altering their signaling pathways. This can lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Screening : A study screened multiple compounds similar to the target compound against six different tumor cell lines, identifying several with potent cytotoxic effects. Compounds were further analyzed for their interaction with tyrosine kinases, revealing high selectivity and potency against c-Met kinase .
- In Vivo Studies : Some derivatives have been tested in animal models for their efficacy in reducing tumor size and improving survival rates. These studies highlight the potential therapeutic applications of such compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
